(S)-Fmoc-2,6-Difluorotyrosine (S)-Fmoc-2,6-Difluorotyrosine
Brand Name: Vulcanchem
CAS No.: 273221-87-7
VCID: VC8260849
InChI: InChI=1S/C24H19F2NO5/c25-20-9-13(28)10-21(26)18(20)11-22(23(29)30)27-24(31)32-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-10,19,22,28H,11-12H2,(H,27,31)(H,29,30)/t22-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4F)O)F)C(=O)O
Molecular Formula: C24H19F2NO5
Molecular Weight: 439.4 g/mol

(S)-Fmoc-2,6-Difluorotyrosine

CAS No.: 273221-87-7

Cat. No.: VC8260849

Molecular Formula: C24H19F2NO5

Molecular Weight: 439.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-Fmoc-2,6-Difluorotyrosine - 273221-87-7

Specification

CAS No. 273221-87-7
Molecular Formula C24H19F2NO5
Molecular Weight 439.4 g/mol
IUPAC Name (2S)-3-(2,6-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C24H19F2NO5/c25-20-9-13(28)10-21(26)18(20)11-22(23(29)30)27-24(31)32-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-10,19,22,28H,11-12H2,(H,27,31)(H,29,30)/t22-/m0/s1
Standard InChI Key NUUZAOZFLRYEAB-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4F)O)F)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4F)O)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4F)O)F)C(=O)O

Introduction

Structural and Chemical Properties of (S)-Fmoc-2,6-Difluorotyrosine

The IUPAC name of this compound, (2S)-3-(2,6-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, reflects its stereochemical configuration and functional groups. The fluorine atoms at the 2- and 6-positions of the phenolic ring introduce electronegative and steric effects that modulate the compound’s reactivity and interactions with enzymes. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group during SPPS, enabling sequential peptide elongation under basic conditions .

Key physicochemical properties include:

  • Solubility: Highly soluble in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), critical for SPPS .

  • Stability: Resistant to nucleophilic attack due to fluorine’s electron-withdrawing effects, ensuring integrity during repeated coupling cycles .

  • Stereochemical Integrity: The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains.

Synthesis and Protection Strategies

Solid-Phase Peptide Synthesis (SPPS) Integration

The Nowick Laboratory’s SPPS protocols highlight critical steps for incorporating fluorinated residues :

  • Resin Loading: 2-Chlorotrityl chloride resin is functionalized with the C-terminal amino acid under mild acidic conditions.

  • Coupling Cycles: HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activates the Fmoc-protected amino acid for amide bond formation.

  • Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the α-amino group for subsequent couplings .

Fluorinated tyrosines require no specialized handling beyond standard SPPS practices, underscoring their versatility .

Kinetic and Enzymatic Behavior

Protein Tyrosine Phosphatase (PTP) Substrate Mimicry

Studies on 3,5-difluorotyrosine-containing peptides reveal minimal perturbation of PTP kinetic parameters compared to native tyrosine (Table 1) . For instance:

Peptide Sequencekcatk_{cat} (s⁻¹)KMK_M (μM)kcat/KMk_{cat}/K_M (μM⁻¹s⁻¹)
DNLF₂YpYWD-NH₂36 ± 13.6 ± 0.410.0
DNL-Y-pYWD-NH₂ (Tyrosine)32 ± 15.8 ± 0.85.5

The ≤2-fold differences in kcatk_{cat} and KMK_M suggest that fluorine substitution preserves transition-state stabilization and substrate binding . This data, though specific to 3,5-difluoro analogs, implies analogous behavior for 2,6-difluorotyrosine due to similar electronic profiles.

Resistance to Tyrosinase-Mediated Oxidation

A hallmark of fluorinated tyrosines is their inertness toward tyrosinase, an enzyme that oxidizes phenolic side chains to ortho-quinones. HPLC/MS analyses demonstrate that 3,5-difluorotyrosine-containing peptides remain unmodified after prolonged tyrosinase exposure, whereas native tyrosine residues undergo biotin-hydrazide conjugation . This property is critical for avoiding false positives in combinatorial library screens targeting PTP substrates .

Applications in Combinatorial Peptide Libraries

Substrate Specificity Profiling

The integration of (S)-Fmoc-2,6-Difluorotyrosine into peptide libraries enables high-throughput identification of optimal PTP substrates. Key advantages include:

  • Orthogonal Reactivity: Fluorinated residues resist post-synthetic modifications (e.g., biotinylation), ensuring selective tagging of dephosphorylated products .

  • Compatibility with SPPS: Automated synthesizers handle fluorinated derivatives without protocol adjustments, facilitating library diversity .

Enhanced Screening Assays

The use of 3-methyl-2-benzothiazolinone hydrazone (MBTH) as a coupling reagent generates chromophoric adducts exclusively on beads containing dephosphorylated peptides. This eliminates background noise and simplifies hit identification .

Future Directions and Research Opportunities

Expanding Fluorinated Amino Acid Libraries

Synthetic efforts could explore tetrafluorotyrosine analogs to further enhance oxidative stability while probing steric limitations in enzyme active sites.

In Vivo Applications

Protease-resistant fluorinated peptides may serve as stable therapeutics or imaging agents, though bioavailability and toxicity studies remain pending.

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